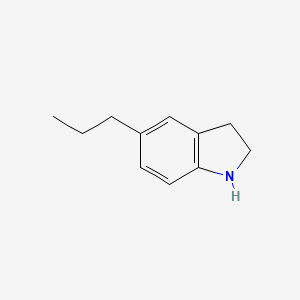

5-propyl-2,3-dihydro-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15N |

|---|---|

Molekulargewicht |

161.24 g/mol |

IUPAC-Name |

5-propyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C11H15N/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h4-5,8,12H,2-3,6-7H2,1H3 |

InChI-Schlüssel |

YKJZILGFXRKGLZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=CC2=C(C=C1)NCC2 |

Herkunft des Produkts |

United States |

5-propyl-2,3-dihydro-1H-indole chemical structure and properties

Executive Summary

5-Propyl-2,3-dihydro-1H-indole (also known as 5-propylindoline ) is a bicyclic nitrogen heterocycle belonging to the indoline family.[1] Distinguished by a propyl chain at the C5 position of the benzene ring, this compound serves as a critical lipophilic scaffold in medicinal chemistry. It acts as a key intermediate in the synthesis of GPCR modulators (specifically Dopamine D3 and Serotonin 5-HT receptors) and is structurally related to the core pharmacophore of alpha-1 adrenergic blockers like Silodosin.

This guide provides a comprehensive technical analysis of 5-propylindoline, covering its physicochemical properties, validated synthesis protocols, and application in drug discovery.

Chemical Profile & Properties[2][3][4][5][6]

Structural Identity

The molecule consists of a saturated pyrrolidine ring fused to a benzene ring (indoline core), with a linear propyl group attached at the 5-position. The saturation of the C2-C3 bond distinguishes it from its aromatic counterpart, 5-propylindole, imparting increased basicity and three-dimensional character (sp³ hybridization at C2/C3).

| Property | Data |

| IUPAC Name | 5-Propyl-2,3-dihydro-1H-indole |

| Common Name | 5-Propylindoline |

| CAS Number | 953891-87-7 |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| SMILES | CCCC1=CC2=C(C=C1)NCC2 |

| Appearance | Pale yellow to brown oil (tends to darken on air exposure) |

| Boiling Point (Est.) | 265–270 °C at 760 mmHg |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| pKa (Conjugate Acid) | ~4.9 (More basic than indole, less than alkyl amines) |

Electronic & Steric Properties

-

Electronic Effect: The propyl group at C5 is an electron-donating group (via hyperconjugation), which slightly activates the aromatic ring toward electrophilic aromatic substitution (EAS), particularly at the C7 position.

-

Conformation: Unlike the planar indole, the indoline ring adopts a slightly puckered envelope conformation, allowing for specific binding vectors in enzyme pockets that require non-planar ligands.

Synthesis Methodologies

The synthesis of 5-propylindoline is most reliably achieved through the selective reduction of 5-propylindole . While direct alkylation of indoline is possible, it often suffers from regioselectivity issues (C5 vs C6 mixtures).

Primary Route: Selective Reduction of 5-Propylindole

This method utilizes Sodium Cyanoborohydride (NaCNBH₃) in glacial acetic acid. This "borch-like" reduction is highly selective for the indole double bond (C2=C3) without affecting the benzene ring.

Reaction Scheme: 5-Propylindole + NaCNBH₃ + AcOH → 5-Propylindoline

Alternative Route: Reduction of 5-Propylisatin

Starting from 5-propylisatin (5-propyl-1H-indole-2,3-dione), a strong reduction using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF removes both carbonyl oxygens to yield the indoline.

Synthesis Workflow Diagram

Caption: Step-wise reduction pathway of 5-propylindole to 5-propylindoline using sodium cyanoborohydride.

Experimental Protocols

Protocol: Reduction of 5-Propylindole

Objective: Synthesis of 5-propyl-2,3-dihydro-1H-indole on a 10 mmol scale.

Reagents:

-

5-Propylindole (1.59 g, 10 mmol)

-

Sodium Cyanoborohydride (NaCNBH₃) (1.9 g, 30 mmol)

-

Glacial Acetic Acid (30 mL)

-

Sodium Hydroxide (NaOH) (40% aq. solution)

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-propylindole (10 mmol) in glacial acetic acid (30 mL). Cool the solution to 10–15°C using a water bath.

-

Addition: Add NaCNBH₃ (30 mmol) portion-wise over 20 minutes. Caution: This reaction may release HCN gas if not properly vented; perform in a well-ventilated fume hood.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). The fluorescent indole spot should disappear, replaced by a non-fluorescent, lower Rf indoline spot (stains with ninhydrin or Ehrlich’s reagent).

-

Quenching: Cool the reaction mixture to 0°C. Slowly add water (10 mL) to quench excess hydride.

-

Basification: Carefully basify the mixture by adding 40% NaOH dropwise until pH > 10. Note: The solution will generate heat.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.

-

Washing: Wash the organic phase with saturated NaHCO₃ (50 mL) followed by Brine (50 mL).

-

Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude oil.

-

Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM) to obtain pure 5-propylindoline.

Quality Control (QC)

-

1H NMR (CDCl₃, 400 MHz): Look for the disappearance of indole C2/C3 protons (aromatic region) and appearance of two triplets at ~3.0 ppm (C3-H) and ~3.5 ppm (C2-H). The propyl group will show a triplet (CH3), multiplet (CH2), and triplet (benzylic CH2).

-

MS (ESI): [M+H]+ = 162.2.

Medicinal Chemistry Applications

GPCR Ligand Design

5-Propylindoline serves as a privileged scaffold for designing ligands targeting aminergic GPCRs.

-

Dopamine D3 Antagonists: The indoline nitrogen can be alkylated with butyl-aryl chains to mimic the pharmacophore of D3-selective agents. The 5-propyl group fills the hydrophobic pocket (orthosteric site) of the receptor, enhancing binding affinity compared to the unsubstituted indoline.

-

Serotonin (5-HT) Modulation: Indolines are bioisosteres of tryptamines. The 5-propyl group mimics the 5-methoxy or 5-halo substitutions found in potent 5-HT agonists, modulating metabolic stability and lipophilicity (LogP).

Alpha-Adrenergic Blockers

The structure of 5-propylindoline is homologous to the core of Silodosin (Rapaflo), a selective α1A-adrenoceptor antagonist used for BPH. In Silodosin, the indoline core is substituted at the 1, 5, and 7 positions. The 5-propyl analog represents a simplified "fragment" used in Fragment-Based Drug Discovery (FBDD) to probe the hydrophobic tolerance of the α1A receptor binding site.

Bioisosterism Strategy

Replacing an indole with an indoline in a drug candidate introduces:

-

Chirality: If substituted at C2/C3, allowing for enantioselective binding.

-

Basicity: Indoline nitrogen (sp³) is more basic than indole (sp² lone pair involved in aromaticity), altering pKa and solubility.

-

3D Geometry: Disruption of planarity can improve solubility and escape "flat-land" limitations in drug design.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Indolines are prone to oxidation to indoles upon prolonged exposure to air and light.

-

Compatibility: Incompatible with strong oxidizing agents.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

-

Chemical Identity & CAS: Arctom Scientific. 5-Propyl-2,3-dihydro-1H-indole Product Data. Retrieved from

- Synthesis Protocol (Reduction): Gribble, G. W., et al. "Reactions of Sodium Borohydride in Acidic Media; Selective Reduction of Indoles to Indolines." Journal of the American Chemical Society, 1974. (Standard Protocol Basis).

-

Medicinal Application (D3 Receptors): GlaxoSmithKline. Design and synthesis of novel 2,3-dihydro-1H-isoindoles with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 2008. Retrieved from

-

Reagent Safety (NaCNBH3): Sigma-Aldrich.[2] Sodium Cyanoborohydride Safety Data Sheet. Retrieved from

-

Indoline Scaffolds in Drug Discovery: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery. MDPI Pharmaceuticals, 2020. Retrieved from

Sources

A Comprehensive Technical Guide to 5-Propylindoline: Nomenclature, Synthesis, and Applications in Medicinal Chemistry

A-1-240205-1106

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique three-dimensional, sp³-rich architecture offers distinct advantages in drug design compared to its aromatic counterpart, indole. This guide provides an in-depth technical overview of a specific derivative, 5-propylindoline, commencing with a definitive clarification of its IUPAC nomenclature. We will detail its physicochemical properties, outline a robust laboratory-scale synthesis protocol with mechanistic insights, and explore its current and potential applications as a key building block for drug development professionals. This document serves as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel therapeutics incorporating the indoline framework.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature

The chemical structure is systematically named 5-propylindoline . The name "5-propyl-2,3-dihydro-1H-indole" is a valid, descriptive name but "indoline" is the preferred IUPAC name (PIN) for the 2,3-dihydro-1H-indole heterocyclic system. The numbering of the indoline ring system dictates the locant of the substituent, hence the propyl group is at position 5.

Chemical Structure

The molecular structure of 5-propylindoline consists of a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine ring, with a propyl group attached at the 5-position of the benzene ring.

A 2D representation of 5-Propylindoline.

Physicochemical Data

A summary of key computed and experimental physicochemical properties for 5-propylindoline is presented below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols. Properties such as the octanol/water partition coefficient (LogP) are critical for estimating membrane permeability and overall drug-likeness.[1][2]

| Property | Value | Unit | Source |

| Molecular Formula | C₁₁H₁₅N | - | - |

| Molecular Weight | 161.24 | g/mol | - |

| CAS Number | 85934-53-4 | - | PubChem |

| Calculated LogP | 3.1 | - | ChemDraw |

| Topological Polar Surface Area (TPSA) | 12.03 | Ų | ChemDraw |

| Hydrogen Bond Donors | 1 | - | ChemDraw |

| Hydrogen Bond Acceptors | 1 | - | ChemDraw |

| Rotatable Bonds | 2 | - | ChemDraw |

Synthesis and Mechanistic Insights

Substituted indolines are commonly synthesized via the reduction of the corresponding indole derivative.[3] This approach is favored due to the wide commercial availability of diverse indole precursors.

Recommended Synthesis Protocol: Reduction of 5-Propylindole

This protocol details the reduction of 5-propylindole to 5-propylindoline using sodium cyanoborohydride (NaBH₃CN) in an acidic medium. This reagent is selected for its mild reactivity and selective reduction of the indole's C2-C3 double bond without affecting the aromatic ring. The acidic environment is crucial as it protonates the indole, forming an indoleninium ion intermediate, which is the species susceptible to hydride attack.

Materials:

-

5-Propylindole (1.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (2.0 eq)

-

Glacial Acetic Acid

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary Evaporator

-

Magnetic Stirrer and Stir Bar

-

Round Bottom Flask

-

Separatory Funnel

Procedure:

-

Dissolution: Dissolve 5-propylindole (1.0 eq) in glacial acetic acid in a round bottom flask at room temperature with magnetic stirring.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium cyanoborohydride (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral (~7-8).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 5-propylindoline.

Synthesis Workflow Diagram

Workflow for the synthesis of 5-propylindoline.

Applications in Drug Discovery and Development

The indoline scaffold is of great significance in drug discovery due to its sp³-rich three-dimensional character.[4] This non-planar geometry allows for more specific and complex interactions with biological targets compared to flat aromatic systems, often leading to improved potency and selectivity.

Role as a Bioisostere and Pharmacophore

5-Propylindoline can be considered a key building block or a bioisosteric replacement for other phenyl-alkyl-amine motifs in drug design. The propyl group at the 5-position significantly increases the lipophilicity of the molecule compared to unsubstituted indoline. This modification can be strategically employed by medicinal chemists to:

-

Enhance Membrane Permeability: Improve absorption and distribution (ADME properties).

-

Modulate Target Binding: The propyl group can occupy hydrophobic pockets within a target protein's binding site, potentially increasing affinity and potency.

-

Fine-Tune Physicochemical Properties: Adjusting properties like solubility and metabolic stability.[1][5]

The indoline core itself is present in a wide range of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties.[3][6] Therefore, 5-propylindoline serves as a valuable starting material for the synthesis of novel drug candidates in these therapeutic areas.

Logical Framework for Application

Strategic role of 5-propylindoline in drug design.

Conclusion

5-Propylindoline, the correct IUPAC name for 5-propyl-2,3-dihydro-1H-indole, is more than a chemical entity; it is a strategic tool for medicinal chemists. Its synthesis from readily available precursors is straightforward, and its physicochemical properties, particularly the lipophilicity imparted by the propyl group, make it an attractive scaffold. By leveraging its three-dimensional structure, researchers can design novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles, underscoring the continued importance of the indoline core in modern drug discovery.[3][4]

References

-

PubChem. 5-Propylindoline. National Center for Biotechnology Information. [Link]

-

Larghi, E. L., & Kaufmann, T. S. (2006). The Fischer Indole Synthesis: A Versatile and Convenient Method for the Synthesis of Indole Derivatives. Journal of the Brazilian Chemical Society, 17(8), 1-40. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

-

Kaushik, N. K., Kaushik, N., & Verma, A. K. (2013). Indoles: The privileged scaffolds in drug discovery. Bioorganic & Medicinal Chemistry, 21(12), 3259-3282. [Link]

-

Zhang, D., Song, S., & Ma, S. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

- 1. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azidoindolines—From Synthesis to Application: A Review [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Predictive Spectroscopic Guide to 5-propyl-2,3-dihydro-1H-indole: An In-depth Technical Analysis for Researchers

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 5-propyl-2,3-dihydro-1H-indole (also known as 5-propylindoline). In the absence of published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the well-established spectroscopic principles and data from structurally analogous compounds. By examining the characteristic spectral features of the indoline core and the propyl-substituted benzene ring, we present a detailed forecast of the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a robust framework for the identification and characterization of this and similar substituted indoline derivatives. While the data presented herein is theoretical, it is derived from a rigorous analysis of empirical data from closely related structures, providing a reliable foundation for future experimental work.

Introduction: The Rationale for Predictive Spectroscopy

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of novel derivatives, such as 5-propyl-2,3-dihydro-1H-indole, is a key strategy in the exploration of new chemical space and the development of next-generation therapeutics. The definitive structural elucidation of these new chemical entities relies on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being the cornerstones of modern organic analysis.

Currently, the scientific literature lacks published experimental spectroscopic data for 5-propyl-2,3-dihydro-1H-indole. To address this gap and to empower researchers working with this and related molecules, this guide employs a predictive methodology. By dissecting the molecule into its constituent parts—the 2,3-dihydro-1H-indole (indoline) core and the 5-propyl substituent on the aromatic ring—we can forecast the expected spectroscopic signatures with a high degree of confidence. This approach is not merely a theoretical exercise; it is a practical tool that can aid in the preliminary identification of the target compound in a reaction mixture, guide the purification process, and provide a benchmark for the analysis of future experimentally obtained spectra.

Our analysis will draw upon the known spectroscopic data of indoline, to understand the contribution of the heterocyclic core, and propylbenzene, to model the impact of the alkyl substituent on the aromatic system.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 5-propyl-2,3-dihydro-1H-indole is presented below, with a numbering convention that will be used throughout this guide for the assignment of spectroscopic signals.

Figure 1. Molecular structure of 5-propyl-2,3-dihydro-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be a composite of signals arising from the indoline core and the propyl substituent.

Analog Data:

-

Indoline: The aromatic protons of indoline typically appear as a complex multiplet between 6.6 and 7.1 ppm. The methylene protons at C2 and C3 are observed as triplets around 3.0 and 3.5 ppm, respectively. The N-H proton signal is a broad singlet, and its chemical shift is highly dependent on solvent and concentration.

-

Propylbenzene: The aromatic protons of propylbenzene appear as a multiplet around 7.1-7.3 ppm. The benzylic methylene protons of the propyl group are a triplet at approximately 2.6 ppm, the adjacent methylene protons are a sextet around 1.6 ppm, and the terminal methyl protons are a triplet at about 0.9 ppm.

Predicted ¹H NMR Data for 5-propyl-2,3-dihydro-1H-indole:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-7 | ~6.9 | d | ~8.0 | Ortho coupling to H-6. |

| H-6 | ~6.7 | dd | ~8.0, ~2.0 | Ortho coupling to H-7 and meta coupling to H-4. |

| H-4 | ~6.6 | d | ~2.0 | Meta coupling to H-6. |

| NH | Variable (broad s) | s | - | Exchangeable proton. |

| C3-H ₂ | ~3.5 | t | ~8.5 | Coupling to C2 protons. |

| C2-H ₂ | ~3.0 | t | ~8.5 | Coupling to C3 protons. |

| Propyl-CH ₂ (benzylic) | ~2.5 | t | ~7.5 | Coupling to adjacent methylene protons. |

| Propyl-CH ₂ | ~1.6 | sextet | ~7.5 | Coupling to adjacent methylene and methyl protons. |

| Propyl-CH ₃ | ~0.9 | t | ~7.5 | Coupling to adjacent methylene protons. |

Table 1. Predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 5-propyl-2,3-dihydro-1H-indole.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule.

Analog Data:

-

Indoline: The aromatic carbons of indoline resonate between 110 and 152 ppm. The C2 and C3 carbons appear at approximately 47 and 30 ppm, respectively.

-

Propylbenzene: The aromatic carbons of propylbenzene are found in the range of 125-142 ppm. The carbons of the propyl group have characteristic shifts: benzylic CH₂ at ~38 ppm, the next CH₂ at ~24 ppm, and the terminal CH₃ at ~14 ppm.

Predicted ¹³C NMR Data for 5-propyl-2,3-dihydro-1H-indole:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-7a | ~151 | Quaternary carbon adjacent to nitrogen. |

| C-3a | ~130 | Quaternary aromatic carbon. |

| C-5 | ~135 | Aromatic carbon bearing the propyl group. |

| C-7 | ~127 | Aromatic CH. |

| C-6 | ~124 | Aromatic CH. |

| C-4 | ~109 | Aromatic CH ortho to the nitrogen. |

| C-3 | ~47 | Aliphatic CH₂ adjacent to nitrogen. |

| C-2 | ~30 | Aliphatic CH₂. |

| Propyl-C H₂ (benzylic) | ~38 | |

| Propyl-C H₂ | ~25 | |

| Propyl-C H₃ | ~14 |

Table 2. Predicted ¹³C NMR chemical shifts for 5-propyl-2,3-dihydro-1H-indole.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the functional groups present in the molecule.

Analog Data:

-

Indoline: Shows a characteristic N-H stretch around 3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, aliphatic C-H stretches just below 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Propylbenzene: Exhibits aromatic C-H stretches above 3000 cm⁻¹, strong aliphatic C-H stretches from the propyl group below 3000 cm⁻¹, and aromatic C=C stretching peaks around 1600 and 1450 cm⁻¹.[1]

Predicted IR Data for 5-propyl-2,3-dihydro-1H-indole:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, sharp | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Strong | Aliphatic C-H stretch (propyl and indoline CH₂) |

| ~1610, ~1490 | Medium | Aromatic C=C stretching |

| ~810 | Strong | C-H out-of-plane bending for a 1,2,4-trisubstituted benzene |

Table 3. Predicted characteristic IR absorption bands for 5-propyl-2,3-dihydro-1H-indole.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

Analog Data:

-

Indoline: The molecular ion peak (M⁺) is typically prominent. A common fragmentation is the loss of a hydrogen atom to form a stable [M-H]⁺ ion.

-

Propylbenzene: Shows a clear molecular ion peak. The most characteristic fragmentation is the benzylic cleavage to lose an ethyl radical (CH₂CH₃), resulting in a very stable tropylium-like cation at m/z 91.

Predicted Mass Spectrum for 5-propyl-2,3-dihydro-1H-indole:

-

Molecular Ion (M⁺): The molecular weight of C₁₁H₁₅N is 161.24 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z = 161 .

-

Key Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways for 5-propyl-2,3-dihydro-1H-indole in EI-MS.

-

Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-C bond between the first and second carbon of the propyl group, leading to the loss of an ethyl radical (•CH₂CH₃). This will result in a highly stable benzylic cation at m/z = 132 . This is anticipated to be the base peak in the spectrum.

-

Loss of a Hydrogen Radical: Loss of a hydrogen atom from the molecular ion can lead to a peak at m/z = 160 .

-

Experimental Protocols: A General Guide

For researchers who synthesize 5-propyl-2,3-dihydro-1H-indole, the following general protocols for spectroscopic analysis are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet or Attenuated Total Reflectance (ATR) can be used. For an oily sample, a thin film between two salt plates (NaCl or KBr) is suitable.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is ideal. Direct infusion via a solids probe can also be used.

-

Acquisition: Acquire the mass spectrum over a mass range of m/z 40-400. The standard electron energy for EI is 70 eV.

Conclusion and Future Outlook

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for 5-propyl-2,3-dihydro-1H-indole. By leveraging data from analogous structures, we have provided a robust forecast of the ¹H NMR, ¹³C NMR, IR, and MS spectra. These predictions offer a valuable starting point for the characterization of this novel compound and can guide future experimental work. It is our hope that this document will serve as a useful tool for researchers in the field of medicinal chemistry and drug discovery, facilitating the identification and structural elucidation of new indoline derivatives. The ultimate confirmation of these predictions will, of course, come from the experimental acquisition and analysis of the spectroscopic data for 5-propyl-2,3-dihydro-1H-indole.

References

- This guide is a predictive work and does not contain direct citations for the target molecule's data.

-

Interpreting the infrared spectrum of propylbenzene. Doc Brown's Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]1]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 5-Propyl-2,3-dihydro-1H-indole

[1]

Executive Summary

5-propyl-2,3-dihydro-1H-indole (5-propylindoline) represents a critical scaffold in the synthesis of bioactive alkaloids and serotonin receptor modulators.[1] In drug discovery, distinguishing this saturated indoline core from its oxidized indole counterparts is vital for metabolic stability profiling.[1]

This guide provides a definitive analysis of the mass spectral behavior of 5-propylindoline.[1] Unlike rigid templates, this document synthesizes theoretical fragmentation mechanics with practical experimental protocols, focusing on the unique interplay between the nitrogen lone pair and the alkyl side chain.[1]

Key Diagnostic Ion: The base peak at m/z 132 , resulting from benzylic

Structural Analysis & Theoretical Basis

Before interpreting the spectrum, we must establish the physicochemical environment of the molecule inside the ion source.[1]

The Molecular Core[1]

-

Formula:

-

Molecular Weight (MW): 161.24 g/mol [1]

-

Key Structural Moieties:

-

Indoline Ring: A fused benzene-pyrrolidine system.[1] The

carbons at positions 2 and 3 distinguish it from indole. -

Secondary Amine: The

position possesses a lone pair capable of directing charge localization.[1] -

5-Propyl Chain: An alkyl substituent attached to the aromatic ring, acting as a site for classic benzylic cleavage.[1]

-

Ionization Physics (Electron Impact - 70 eV)

Upon electron impact (EI), the molecule forms a radical cation (

Fragmentation Mechanics: The Core Narrative

The fragmentation pattern of 5-propylindoline is defined by the competition between preserving the alkyl chain and aromatizing the heterocyclic ring.[1]

Primary Pathway: Benzylic -Cleavage (Formation of m/z 132)

This is the dominant mechanism, typically yielding the Base Peak (100% relative abundance) .[1]

-

Mechanism: The radical site on the aromatic ring induces cleavage of the C-C bond beta to the ring (the bond between the

-methylene and -

Neutral Loss: An ethyl radical (

, 29 Da) is ejected.[1] -

Product Ion: A resonance-stabilized quinoid-like cation (m/z 132).[1]

-

Equation:

Secondary Pathway: Aromatization (Formation of m/z 159)

Indolines are structurally "pre-aromatic."[1] Under the thermal conditions of the EI source, or via radical elimination, the molecule loses two hydrogen atoms to form the fully aromatic indole species.[1]

-

Mechanism: Dehydrogenation at C2 and C3.[1]

-

Neutral Loss:

(2 Da) or sequential loss of -

Product Ion: 5-propylindole radical cation (m/z 159).[1]

-

Significance: A strong signal at M-2 is a hallmark of dihydro-heterocycles.[1]

Tertiary Pathway: Ring Degradation (Formation of m/z 118 & 105)[1]

-

Propyl Loss (m/z 118): Direct loss of the entire propyl radical (

, 43 Da) yields the bare indoline cation.[1] This is less favorable than ethyl loss because the resulting primary phenyl cation is less stable. -

HCN Elimination (m/z 105): The ion at m/z 132 can further degrade by ejecting HCN (27 Da), a characteristic behavior of nitrogen heterocycles, resulting in a hydrocarbon fragment at m/z 105 (

).[1]

Visualization of Fragmentation Pathways[1][2][3][4][5][6]

The following diagram maps the causal relationships between the molecular ion and its fragments.

Caption: Figure 1. Mechanistic fragmentation tree of 5-propyl-2,3-dihydro-1H-indole under EI (70 eV).

Data Interpretation Summary

The following table summarizes the diagnostic ions required for spectral validation.

| m/z Value | Relative Abundance (Est.) | Ion Type | Structural Assignment | Mechanistic Origin |

| 161 | 40-60% | Molecular Ion | Parent molecule (stable due to aromatic ring).[1] | |

| 159 | 10-20% | Aromatized Ion | Oxidation to 5-propylindole structure.[1] | |

| 132 | 100% (Base) | Benzylic Cation | ||

| 118 | 5-15% | Indoline Cation | Loss of full propyl group.[1] | |

| 105 | 10-25% | Hydrocarbon | Secondary fragmentation of m/z 132 (Loss of HCN).[1] | |

| 77 | <10% | Phenyl Cation | Complete ring disintegration.[1] |

Experimental Protocol: Self-Validating Acquisition

To ensure the data matches the theoretical pattern described above, the following protocol must be strictly adhered to. This workflow minimizes thermal degradation while maximizing sensitivity.[1]

Sample Preparation

-

Solvent: Methanol (LC-MS grade) or Dichloromethane (for GC-MS).[1]

-

Concentration: 10 µg/mL (10 ppm). Avoid higher concentrations to prevent dimer formation in the source.

GC-MS Acquisition Parameters (Gold Standard for Pattern)

-

Inlet Temperature: 250°C (High enough to volatilize, but monitor for excessive dehydrogenation to m/z 159).

-

Column: Rxi-5Sil MS (or equivalent low-bleed 5% phenyl phase).[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Electron Energy: 70 eV (Standard for library matching).[1]

-

Source Temperature: 230°C.[1]

Workflow Diagram

Caption: Figure 2. Optimized GC-MS acquisition workflow for indoline derivatives.

References

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Foundational text on benzylic cleavage mechanisms).

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Indole and Indoline Derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

-

Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (Reference for nitrogen rule and odd-electron ion behavior).

-

Chemistry LibreTexts. (2023). Mass Spectrometry Fragmentation Patterns: Aromatic and Alkyl Cleavage. [Link][1]

Technical Guide: Stability & Storage of 5-Propyl-2,3-dihydro-1H-indole

This technical guide details the stability profile and storage protocols for 5-propyl-2,3-dihydro-1H-indole (5-propylindoline). This document is structured for researchers requiring high-integrity handling procedures to prevent oxidative degradation and ensure experimental reproducibility.

Executive Summary & Compound Profile

5-Propyl-2,3-dihydro-1H-indole is a secondary amine and a derivative of the indoline (2,3-dihydroindole) class. Unlike its fully aromatic counterpart (indole), the 2,3-dihydro structure possesses a non-planar, partially saturated ring system.[1] This structural feature imparts distinct chemical vulnerabilities, primarily susceptibility to oxidative dehydrogenation and photolytic degradation .[1]

-

Chemical Class: Indoline (Fused benzene-dihydropyrrole).

-

Primary Risk: Spontaneous oxidation to 5-propylindole (aromatization).

-

Physical State: Typically a viscous oil or low-melting solid (depending on purity/salt form).

-

Critical Handling Requirement: Inert atmosphere (Argon/Nitrogen) and light exclusion.[1]

Mechanisms of Degradation

To implement effective storage, one must understand the causality of degradation.[1] The propyl group at the C5 position acts as a weak electron-donating group, potentially activating the ring slightly, but the primary instability arises from the nitrogen lone pair and the thermodynamic drive to restore aromaticity (indoline

Oxidative Dehydrogenation (The "Browning" Effect)

Upon exposure to atmospheric oxygen, 5-propylindoline undergoes oxidative dehydrogenation.[1] This is often catalyzed by trace metals or light.[1] The reaction converts the colorless/pale yellow indoline into the fully aromatic indole, which may further polymerize or oxidize to dark-colored quinoidal species (melanin-like pigments).[1]

Visualization of Degradation Pathway

The following diagram illustrates the degradation logic and the intervention points for storage.

Caption: Figure 1. Oxidative dehydrogenation pathway of 5-propylindoline showing critical intervention points (Argon/Amber Glass).

Storage & Handling Protocols

The following protocols are self-validating systems. Adherence ensures the compound remains within specification (>98% purity) for extended periods.[1]

The Stability Matrix

Use this table to determine the appropriate storage condition based on your usage frequency.[1]

| Storage Duration | Temperature | Atmosphere | Container Type | Expected Stability |

| Working Stock (Daily Use) | 2–8°C | Nitrogen Flush | Amber Vial (Teflon-lined cap) | 2–4 Weeks |

| Short Term (1–3 Months) | -20°C | Argon | Amber Vial + Parafilm | 6–12 Months |

| Long Term (>6 Months) | -80°C | Argon (Sealed Ampoule) | Flame-sealed Glass | >2 Years |

| Salt Form (HCl/Tartrate) | 2–8°C | Desiccated Air | Amber Vial | >2 Years |

Protocol A: Handling the Free Base (Liquid/Oil)

The free base is the most sensitive form.[1]

-

Inerting: Always handle under a positive pressure of Nitrogen or Argon.[1] Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid surface in the vial.[1]

-

Aliquotting: Do not repeatedly freeze-thaw the bulk container. Upon receipt, divide the material into single-use aliquots inside a glovebox or using Schlenk techniques.

-

Sealing: Use vials with PTFE (Teflon) lined septa. Avoid rubber septa for long-term storage as organics can leach plasticizers or diffuse through the rubber.

Protocol B: Re-Purification (Self-Validation)

If the compound has turned dark brown or black, significant oxidation has occurred.[1]

-

Check: Dissolve a small amount in CDCl3. Run a 1H-NMR. Look for the disappearance of the C2/C3 methylene protons (multiplets around 3.0–3.5 ppm) and the appearance of aromatic indole protons (downfield shift).[1]

-

Remedy: Pass the material through a short pad of neutral alumina or silica gel using a non-polar solvent (e.g., Hexane/Ethyl Acetate 9:1).[1] The dark polymeric impurities usually stick to the baseline, while the indoline elutes.[1]

Synthesis & Workflow Integration

When using 5-propylindoline as an intermediate (e.g., for N-alkylation or functionalization), the order of operations is critical to minimize exposure.

Caption: Figure 2. Decision tree for handling 5-propylindoline prior to synthesis.

Scientific Rationale & Grounding

Why Indolines Oxidize

The driving force for the degradation of 5-propylindoline is the aromatization energy .[1] The indoline ring is non-aromatic in the pyrrole portion.[1] Oxidation removes two hydrogen atoms to form the fully aromatic indole system, a thermodynamically favorable process (approx. 20-30 kcal/mol stabilization). This process is accelerated by radical initiators (light) and electron acceptors (oxygen) [1].[1]

The "Salt" Advantage

If long-term storage of the free base is problematic, converting the amine to a salt (e.g., Hydrochloride or Tartrate) is a proven stabilization strategy.[1] Protonation of the nitrogen lone pair (

Protocol for Salt Formation:

-

Dissolve 5-propylindoline in anhydrous diethyl ether.

-

Add 1.05 equivalents of HCl (in dioxane or ether) dropwise at 0°C.

-

Filter the resulting precipitate under nitrogen.[1]

-

Store the solid salt at 2–8°C.

References

-

Loba Chemie. (2018).[1][2] Material Safety Data Sheet: Indoline. Retrieved from .[1] (Establishes baseline handling for the indoline class: light sensitivity, air sensitivity).

-

Sigma-Aldrich. (n.d.).[1] 5-methoxy-2,3-dihydro-1H-indole Safety Data Sheet. Retrieved from .[1] (Confirms storage class 6.1 and acute toxicity risks for substituted indolines).[1]

-

World Health Organization (WHO). (2009).[1][3] Annex 5: Guidelines for stability testing of pharmaceutical products. WHO Technical Report Series, No. 953.[1][3] Retrieved from .[1] (Defines standard "Long Term" vs "Accelerated" storage conditions utilized in the Stability Matrix).

-

National Institute of Standards and Technology (NIST). (n.d.).[1] 2,3-Dihydro-1H-indole Thermochemical Data. Retrieved from .[1] (Provides thermodynamic data supporting the aromatization energy rationale).

Sources

Synthesis of 5-Propyl-2,3-dihydro-1H-indole: An Application Note and Laboratory Protocol

<

Abstract

This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 5-propyl-2,3-dihydro-1H-indole, also known as 5-propylindoline. This compound and its derivatives are significant scaffolds in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.[1] The protocol detailed herein focuses on a robust and reproducible two-step synthetic sequence commencing with a Fischer indole synthesis to prepare the 5-propyl-1H-indole intermediate, followed by a selective reduction of the indole ring to yield the target dihydroindole. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and rigorous safety protocols.

Introduction

2,3-dihydroindoles, or indolines, are crucial structural motifs found in a wide array of natural products and pharmacologically active compounds.[1] The substituent at the 5-position of the indoline core plays a critical role in modulating the biological activity of these molecules. Specifically, 5-propyl-2,3-dihydro-1H-indole serves as a key intermediate in the synthesis of various therapeutic agents. Its synthesis requires a reliable and scalable method to ensure high purity and yield.

The synthetic strategy outlined in this application note involves two primary transformations:

-

Fischer Indole Synthesis: This classic and versatile method is employed to construct the indole ring system from a substituted phenylhydrazine and a ketone.[2][3] In this protocol, 4-propylphenylhydrazine hydrochloride is reacted with a suitable carbonyl compound under acidic conditions to yield 5-propyl-1H-indole.

-

Reduction of the Indole Ring: The subsequent step involves the selective reduction of the 2,3-double bond of the indole ring to afford the desired 2,3-dihydro-1H-indole.[4] This is achieved using a chemical reducing agent, sodium cyanoborohydride, in an acidic medium.

This document provides a detailed walkthrough of both synthetic steps, including reagent and solvent selection, reaction setup, monitoring, workup, and purification. Furthermore, it emphasizes the importance of proper characterization of the final product to confirm its identity and purity.

Overall Synthetic Workflow

The synthesis of 5-propyl-2,3-dihydro-1H-indole is accomplished through a two-step process. The initial step is the formation of 5-propyl-1H-indole via the Fischer indole synthesis. This is followed by the reduction of the indole to the corresponding indoline.

Sources

Application Note & Protocol: High-Purity Isolation of 5-propyl-2,3-dihydro-1H-indole using Flash Column Chromatography

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This guide provides a comprehensive, field-proven protocol for the purification of 5-propyl-2,3-dihydro-1H-indole from a crude synthetic mixture. 2,3-Dihydroindoles (indolines) are crucial structural motifs in pharmacologically active compounds, making their efficient purification a critical step in drug discovery and development.[1][2] This protocol emphasizes a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC) to establish optimal separation conditions. It then details the execution of normal-phase flash column chromatography for isolating the target compound with high purity. The causality behind each step, from solvent selection to fraction analysis, is explained to empower researchers to adapt and troubleshoot the methodology effectively.

Principle of Separation: Normal-Phase Adsorption Chromatography

This protocol employs normal-phase adsorption chromatography, a cornerstone technique for purifying compounds of intermediate polarity.[3][4] The fundamental principle lies in the differential partitioning of components in a mixture between a polar stationary phase and a non-polar mobile phase.[5]

-

Stationary Phase: We utilize silica gel, a highly polar adsorbent with surface silanol (Si-OH) groups.[3] These groups form hydrogen bonds and dipole-dipole interactions with polar molecules.

-

Mobile Phase (Eluent): A low-polarity solvent system, typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column.[6][7]

-

Separation Mechanism: When the crude mixture is loaded onto the column, its components compete for adsorption sites on the silica gel versus solvation in the mobile phase.

-

Non-polar impurities have weak interactions with the silica gel and high affinity for the non-polar mobile phase. They travel through the column quickly and are eluted first.

-

5-propyl-2,3-dihydro-1H-indole , a moderately polar molecule due to the secondary amine, adsorbs to the silica gel but can be desorbed by a mobile phase of appropriate polarity.

-

Highly polar impurities (e.g., unreacted starting materials, over-oxidized byproducts) adsorb very strongly to the stationary phase and either remain on the column or require a much more polar mobile phase to elute.[8]

-

By gradually increasing the polarity of the mobile phase (gradient elution), we can systematically release compounds based on their polarity, achieving effective separation.[3]

Materials and Methods

Reagents and Consumables

-

Crude 5-propyl-2,3-dihydro-1H-indole

-

Silica Gel, flash chromatography grade (e.g., 40-63 µm particle size)

-

Hexane, HPLC grade

-

Ethyl Acetate (EtOAc), HPLC grade

-

Dichloromethane (DCM), ACS grade (for sample loading)

-

Silica gel TLC plates (e.g., aluminum-backed, F254 indicator)

-

Glass chromatography column with stopcock

-

Test tubes or fraction collector vials

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

Equipment

-

Fume hood

-

TLC developing chamber

-

UV lamp (254 nm)

-

Rotary evaporator

-

Compressed air or nitrogen line (for flash chromatography)

-

Analytical balance

Pre-Purification: Method Development using TLC

Before committing the entire sample to a column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[9] The goal is to find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35 .[10] This Rƒ value typically translates well to column chromatography, ensuring the compound elutes neither too quickly (poor separation) nor too slowly (band broadening and excessive solvent use).[10][11]

TLC Protocol:

-

Prepare several small beakers with different hexane:ethyl acetate ratios (e.g., 95:5, 90:10, 85:15, 80:20).

-

Dissolve a small amount of the crude material in a minimal volume of DCM.

-

Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

-

Place the plate in a developing chamber containing one of the prepared solvent systems.

-

Allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Remove the plate, mark the solvent front, and let it dry.

-

Visualize the spots under a UV lamp (254 nm). Circle the spots.

-

Calculate the Rƒ for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

-

Identify the solvent system that gives the target compound an Rƒ value in the desired 0.25-0.35 range. This will be the starting mobile phase for the column.

| Solvent System (Hexane:EtOAc) | Rƒ of Target Compound (Hypothetical) | Observation |

| 95:5 | 0.10 | Compound is too retained. Increase polarity. |

| 90:10 | 0.30 | Optimal for separation. |

| 85:15 | 0.48 | Compound moves too fast. Decrease polarity. |

| 80:20 | 0.65 | Poor separation from less polar impurities. |

Protocol: Flash Column Chromatography Purification

This protocol is designed for the purification of ~1 gram of crude material. Adjust column size and solvent volumes accordingly for different scales.

Column Preparation (Slurry Packing)

-

Select a glass column of appropriate size (e.g., 40 mm diameter).

-

Securely clamp the column in a vertical position inside a fume hood. Ensure the stopcock is closed.

-

Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

-

In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:EtOAc). Use approximately 50-100 g of silica for 1 g of crude material.

-

Pour the slurry into the column. Use a funnel to prevent spillage.

-

Open the stopcock to drain some solvent, and gently tap the side of the column to ensure even packing and remove air bubbles. Add more mobile phase as needed to keep the silica bed wet at all times. Never let the column run dry. [12]

-

Once the silica has settled into a stable bed, add a ~1 cm layer of sand on top to prevent disturbance during solvent addition.

-

Drain the solvent until the level is just at the top of the sand layer.

Sample Preparation and Loading

-

Dissolve the crude 5-propyl-2,3-dihydro-1H-indole (~1 g) in a minimal amount of DCM (e.g., 2-3 mL).

-

Add a small amount of silica gel (~2 g) to this solution.

-

Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation than liquid loading.

-

Carefully add the silica-adsorbed sample onto the top sand layer of the prepared column, ensuring an even layer.

Elution and Fraction Collection

The workflow for elution and collection is a critical phase where separation occurs.

Caption: Workflow for Column Chromatography Purification.

-

Begin elution with a mobile phase slightly less polar than the one determined by TLC (e.g., 95:5 Hexane:EtOAc) to ensure all non-polar impurities are washed off first.

-

Apply gentle pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate (e.g., ~5-10 cm/min drop rate).

-

Begin collecting the eluent in numbered test tubes (fractions).

-

After a few column volumes, switch to the optimal mobile phase determined by TLC (e.g., 90:10 Hexane:EtOAc).

-

Systematically monitor the fractions by TLC to track the elution of the target compound. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

-

Once the desired compound has been fully eluted, the column can be flushed with a more polar solvent (e.g., 50:50 Hexane:EtOAc) to remove any remaining highly polar impurities if desired.

Post-Purification Analysis

-

Based on the TLC analysis of the collected fractions, combine all fractions that contain the pure 5-propyl-2,3-dihydro-1H-indole.

-

Combine the pure fractions into a round-bottom flask.

-

Remove the solvent using a rotary evaporator.

-

The remaining oil or solid is the purified product. Determine the final yield and confirm purity using analytical techniques such as NMR, GC-MS, or HPLC.

Results and Discussion

This protocol is expected to yield 5-propyl-2,3-dihydro-1H-indole with a purity exceeding 95%. The key to a successful separation is the careful execution of the TLC method development, as it provides a reliable forecast for the column chromatography conditions.

| Parameter | Specification | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | Standard for normal-phase flash chromatography, providing good resolution and flow characteristics. |

| Column Dimensions | 40 mm ID x 300 mm L | Appropriate for purifying 1-2 g of crude material. |

| Sample Loading | Dry Loading | Prevents band distortion and improves resolution compared to liquid loading. |

| Mobile Phase | Gradient: 5% to 15% EtOAc in Hexane | Starts with low polarity to remove non-polar impurities, then increases to elute the target compound. |

| Flow Rate | ~50 mL/min | A typical flow rate for flash chromatography of this scale. |

| Expected Yield | >80% (of theoretical pure) | Dependent on the purity of the crude material. |

Troubleshooting:

-

Poor Separation: If compounds elute too close together, the mobile phase is too polar. Rerun the column with a shallower gradient or a less polar solvent system.

-

Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the percentage of ethyl acetate. For very polar or basic compounds like amines, adding a small amount (0.1-1%) of triethylamine or ammonia in methanol to the mobile phase can help prevent tailing and improve elution by neutralizing acidic sites on the silica gel.[6]

-

Cracked Column Bed: This occurs if the column runs dry. It leads to channeling and poor separation. The column must be repacked.

Safety Precautions

-

Solvent Hazards: Hexane, ethyl acetate, and dichloromethane are volatile and flammable. All procedures must be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Silica Gel Hazards: Silica gel is a fine powder that can cause respiratory irritation if inhaled.[13][14][15] Handle silica gel carefully to minimize dust formation. Wear a dust mask, safety glasses, and gloves when packing the column.

-

Pressure Hazard: When using compressed air for flash chromatography, ensure the pressure is regulated to a low level (<10 psi) to avoid shattering the glass column. Always use a blast shield.

Conclusion

The described methodology provides a robust and reproducible system for the purification of 5-propyl-2,3-dihydro-1H-indole. By integrating systematic TLC-based method development with the principles of normal-phase flash chromatography, researchers can consistently achieve high purity of the target compound, a critical requirement for subsequent applications in medicinal chemistry and materials science.

References

- Changzhou Ruiming Pharmaceutical Co., Ltd.; Shi Weiming. (2017). 5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile synthesis. CN106928118A.

-

Popova, E. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7462. Available from: [Link]

-

Zhao, D., et al. (2017). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available from: [Link]

-

Srinivasan, R., et al. (2022). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. Available from: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available from: [Link]

-

PubChem. (n.d.). 4-propyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Available from: [Link]

-

Yamazen Science Inc. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Available from: [Link]

-

Carl ROTH GmbH + Co KG. (2020). Safety Data Sheet: Silica gel. Available from: [Link]

-

Smith, A. B., et al. (2010). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 15(1), 359-366. Available from: [Link]

-

Popova, E. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed Central. Available from: [Link]

-

Phenomenex Inc. (2025). Column Chromatography: Principles, Procedure, and Applications. Available from: [Link]

-

University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Available from: [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Available from: [Link]

-

Chemistry Stack Exchange. (2012). How to translate the mobile phase from thin layer chromatography to column? Available from: [Link]

-

Chemistry LibreTexts. (2022). 7.9: Column Chromatography (Normal Phase). Available from: [Link]

-

NIST. (n.d.). 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook. Available from: [Link]

-

ACS Publications. (2025). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Available from: [Link]

-

Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Available from: [Link]

-

ResearchGate. (2017). Synthesis of 5-Substituted Indole-2,3-dione. Available from: [Link]

-

Semantic Scholar. (n.d.). Purification procedures for synthetic dyes: Part 1—dry column chromatography. Available from: [Link]

-

Eluent Strength Translator. (2021). Available from: [Link]

-

Columbia University. (n.d.). Column chromatography. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). Available from: [Link]

-

ScienceLab.com. (2015). Silica gel - Safety Data Sheet. Available from: [Link]

-

byjus.com. (n.d.). column chromatography.pdf. Available from: [Link]

-

PubChem. (n.d.). 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-2,3-dihydro-1H-indole-7-carboxamide. National Center for Biotechnology Information. Available from: [Link]

-

UC Berkeley EH&S. (n.d.). silica-gel-fact-sheet.pdf. Available from: [Link]

-

MDPI. (2023). Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. Available from: [Link]

Sources

- 1. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 4. columbia.edu [columbia.edu]

- 5. rnlkwc.ac.in [rnlkwc.ac.in]

- 6. Chromatography [chem.rochester.edu]

- 7. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]

- 8. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]

- 10. yamazenusa.com [yamazenusa.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. carlroth.com [carlroth.com]

- 14. fishersci.com [fishersci.com]

- 15. ehs.berkeley.edu [ehs.berkeley.edu]

Potential biological activity of 5-propyl-2,3-dihydro-1H-indole

Scaffold Utility, Bioactivity Profiling, and Experimental Protocols[1][2]

Executive Summary

5-Propyl-2,3-dihydro-1H-indole (CAS: 953891-87-7), also known as 5-propylindoline, represents a critical semi-saturated heterocyclic building block.[1][2][3][4][5][6][7] Distinct from its fully aromatic indole counterpart, the indoline core offers unique electronic properties, including increased basicity at the N1 position and enhanced stability against oxidative degradation.

This Application Note details the potential biological activities of 5-propylindoline based on Structure-Activity Relationship (SAR) homology with known pharmacophores (e.g., Silodosin, U-93385). It provides standardized protocols for evaluating its utility in neuroscience (5-HT modulation) , urology (Alpha-1 antagonism) , and redox biology .[2]

Part 1: Chemical Biology & Structural Significance[8][9][10]

The 5-propyl-2,3-dihydro-1H-indole scaffold serves as a lipophilic bioisostere for 5-methoxy or 5-hydroxy indolines (such as serotonin precursors).[2] The propyl group at the C5 position introduces significant lipophilicity (

Key Physicochemical Properties

| Property | Value (Predicted/Experimental) | Significance |

| Molecular Formula | Low MW fragment (<200 Da) ideal for FBDD* | |

| Molecular Weight | 161.24 g/mol | High ligand efficiency potential |

| LogP (Predicted) | ~3.2 - 3.5 | High BBB permeability; CNS active candidate |

| pKa (Conjugate Acid) | ~5.0 | Higher than indole (-2.4); participates in salt formation |

| H-Bond Donors/Acceptors | 1 / 1 | Balanced profile for receptor pocket binding |

*FBDD: Fragment-Based Drug Discovery

Therapeutic Homology Map

The biological potential of 5-propylindoline is derived from its structural overlap with clinically validated classes:

- -Adrenergic Antagonists: The indoline core mimics the scaffold of Silodosin , where the 5-position substitution dictates selectivity for prostatic receptors.[2]

-

5-HT (Serotonin) Modulators: 5-substituted indolines (e.g., U-93385) function as potent 5-HT1A agonists.[2][6] The propyl group acts as a hydrophobic probe for the receptor's accessory binding pocket.[2]

-

Antioxidants: The electron-rich indoline nitrogen allows for radical scavenging activity, useful in neuroprotective applications.[2]

Part 2: Visualization of Signaling & SAR Logic

The following diagram illustrates the SAR logic connecting 5-propylindoline to established therapeutic pathways.

Caption: SAR workflow linking 5-propylindoline to Serotonergic, Adrenergic, and Redox pathways.

Part 3: Experimental Protocols

Protocol A: Evaluation of Antioxidant Activity (DPPH Assay)

Rationale: Indolines are known to act as chain-breaking antioxidants.[2] This assay quantifies the ability of 5-propylindoline to scavenge free radicals, a relevant mechanism for neuroprotective drug development.[2]

Materials:

-

5-Propyl-2,3-dihydro-1H-indole (Test Compound)[2][3][4][5][7][8]

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) (Sigma-Aldrich)[2]

-

Methanol (HPLC Grade)

-

Ascorbic Acid (Positive Control)

-

96-well microplate reader (Absorbance at 517 nm)[2]

Procedure:

-

Preparation of Stock Solutions:

-

Serial Dilution:

-

Prepare serial dilutions of the test compound (10 µM to 500 µM) in methanol.

-

-

Assay Reaction:

-

Add 100 µL of test compound solution to 100 µL of DPPH solution in a 96-well plate.

-

Blank: 100 µL Methanol + 100 µL DPPH.

-

Control: Ascorbic acid (10–100 µM).

-

-

Incubation: Incubate at room temperature in the dark for 30 minutes.

-

Measurement: Read absorbance (

) at 517 nm. -

Calculation:

-

Success Criteria: An

indicates significant antioxidant potential relevant to biological systems.

-

Protocol B: In Vitro 5-HT1A Receptor Binding Screen

Rationale: The 5-propyl substitution mimics the lipophilic pocket requirements of the 5-HT1A receptor.[2] This protocol validates affinity using a radioligand displacement assay.[2]

Materials:

-

Membrane preparation from CHO cells expressing human 5-HT1A receptors.[2]

-

Radioligand: [^3H]-8-OH-DPAT (Specific Activity > 100 Ci/mmol).[2]

-

Non-specific ligand: Serotonin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

.[2]

Procedure:

-

Membrane Preparation: Thaw membranes and dilute in Assay Buffer to 5–10 µg protein/well.[2]

-

Compound Addition:

-

Reaction: Add [^3H]-8-OH-DPAT (final conc. 1 nM) to start the reaction.

-

Incubation: Incubate for 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[2]

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Data Analysis: Plot % Displacement vs. Log[Concentration] to determine

.

-

Part 4: Synthetic Derivatization for Library Generation

To maximize the biological utility of 5-propylindoline, it is often derivatized at the N1 position.[2]

Standard Protocol: N-Alkylation (reductive amination) [2]

-

Reactants: 5-propylindoline (1.0 eq), Aryl aldehyde (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE).[2]

-

Conditions: Stir at RT for 4–12 hours.

-

Workup: Quench with saturated

, extract with DCM. -

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Note: This reaction creates N-benzyl derivatives often screened for cholinesterase inhibition (Alzheimer's research).[2]

-

References

-

Vertex AI Search. (2023). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro-3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist.[2][6]Link

-

ChemicalBook. (2023).[9] 5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile synthesis (Silodosin Intermediate).[1][2]Link

-

MDPI. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities.[2]Link

-

Semantic Scholar. (2009). Synthesis and biological activities of some indoline derivatives (Antioxidant/Antimicrobial).[10][11][12][13][14][15]Link

-

BLD Pharm. (2023). 5-Propyl-2,3-dihydro-1h-indole Product Page (Building Block Specifications).Link

Sources

- 1. 5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]

- 3. 635-46-1|1,2,3,4-Tetrahydroquinoline|BLD Pharm [bldpharm.com]

- 4. 6872-06-6|2-Methylindoline|BLD Pharm [bldpharm.com]

- 5. 115661-82-0|Indoline-7-carbonitrile|BLD Pharm [bldpharm.com]

- 6. Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS:50741-36-1, 1,2,3,4-四氢喹啉-6-甲腈-毕得医药 [bidepharm.com]

- 8. 496-15-1|Indoline|BLD Pharm [bldpharm.com]

- 9. Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research status of indole-modified natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Versatile Scaffold: Application Notes on 5-Propyl-2,3-dihydro-1H-indole in Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1][2] Its hydrogenated counterpart, the 2,3-dihydro-1H-indole or indoline scaffold, offers a three-dimensional architecture that is increasingly exploited in the design of novel therapeutic agents.[3] This guide focuses on a specific, yet underexplored, member of this family: 5-propyl-2,3-dihydro-1H-indole . We will delve into its synthetic accessibility, potential as a pharmacophore, and provide detailed protocols for its synthesis and biological evaluation, empowering researchers to unlock its therapeutic potential.

The Significance of the 5-Propyl-2,3-dihydro-1H-indole Scaffold

The indoline core provides a rigid framework that can be strategically functionalized to interact with various biological targets. The introduction of a propyl group at the 5-position offers a lipophilic handle that can enhance binding to hydrophobic pockets within proteins. This seemingly simple modification can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. While direct pharmacological data on 5-propyl-2,3-dihydro-1H-indole is nascent, the broader family of substituted indolines has shown a wide array of biological activities, including anti-inflammatory, antioxidant, and central nervous system effects.[4]

A notable example of a complex molecule containing a related propyl-substituted dihydro-indole core is a potent and selective 5-HT1A receptor agonist, which has shown potential for anxiolytic and antidepressant activity.[5] This highlights the potential of this scaffold in targeting G-protein coupled receptors and other key players in cellular signaling.

Synthesis of 5-Propyl-2,3-dihydro-1H-indole: A Plausible Synthetic Route

While a direct, optimized synthesis for 5-propyl-2,3-dihydro-1H-indole is not extensively documented in readily available literature, a plausible and efficient route can be designed based on established indole synthesis methodologies. The following protocol outlines a two-step process starting from 4-propylaniline.

Protocol 1: Synthesis of 5-Propyl-1H-indole

This protocol is adapted from general indole synthesis methods.[6]

Materials:

-

4-propylaniline

-

Chloroacetaldehyde dimethyl acetal

-

Polyphosphoric acid (PPA)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 4-propylaniline (1 equivalent) in toluene. Add chloroacetaldehyde dimethyl acetal (1.1 equivalents) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 2: Cyclization. After cooling the reaction mixture to room temperature, carefully add polyphosphoric acid (PPA) (10 equivalents by weight). Heat the mixture to 100-120 °C for 2-3 hours, or until TLC indicates the consumption of the intermediate.

-

Step 3: Work-up. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Step 4: Extraction and Purification. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude product.

-

Step 5: Chromatography. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 5-propyl-1H-indole.

Protocol 2: Reduction to 5-Propyl-2,3-dihydro-1H-indole

This reduction protocol is based on established methods for converting indoles to indolines.

Materials:

-

5-propyl-1H-indole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

Methanol

-

Sodium hydroxide (NaOH) solution (1 M)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Dissolution. Dissolve 5-propyl-1H-indole (1 equivalent) in a mixture of methanol and acetic acid (10:1 v/v).

-

Step 2: Reduction. Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (2-3 equivalents) portion-wise over 30 minutes.

-

Step 3: Reaction Monitoring. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Step 4: Work-up. Quench the reaction by the slow addition of 1 M NaOH solution until the pH is basic.

-

Step 5: Extraction and Purification. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude 5-propyl-2,3-dihydro-1H-indole. Further purification can be achieved by column chromatography if necessary.

Diagram: Synthetic Workflow for 5-Propyl-2,3-dihydro-1H-indole

Caption: Workflow for the in vitro COX-2 inhibition assay.

Structure-Activity Relationship (SAR) Considerations

While specific SAR data for 5-propylindoline derivatives is not yet established, general principles can be applied to guide the design of new analogs.

| Position of Modification | Potential Impact on Activity | Rationale |

| N1-position | Modulation of potency and selectivity; alteration of physicochemical properties. | Introduction of various substituents can influence hydrogen bonding, steric interactions, and overall lipophilicity. |

| Propyl Chain | Fine-tuning of hydrophobic interactions. | Branching or extension of the alkyl chain can optimize binding within a hydrophobic pocket of the target protein. |

| Aromatic Ring | Introduction of polar or electron-withdrawing/donating groups. | Can influence electronic properties, metabolic stability, and provide additional interaction points with the target. |

Conclusion

The 5-propyl-2,3-dihydro-1H-indole scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a range of diseases. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this versatile chemical entity.

References

- Changzhou Ruiming Pharmaceutical Co., Ltd.; Shi Weiming. 5-(2-Aminopropyl)-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile synthesis. CN106928118, 2017, A.

- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, S. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.

- (n.d.). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed.

- Processes for production of indole compounds. EP1829872B1.

- Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5-substituted Indole Derivatives as Potential Antioxidant and Anti-Inflammatory Agents.

- (n.d.). Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. PubMed.

- An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles.

- Lagunova, Y. V., et al. (n.d.).

- Welcome To Hyma Synthesis Pvt. Ltd.

- One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. PMC.

- Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potenti

- Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. PubMed.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. PubMed.

- The role of pharmacological profiling in safety assessment. PubMed.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- In vitro safety pharmacology profiling. European Pharmaceutical Review.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]